Product packaging for 1-Phenyl-5-hydroxy(mercapto)-imidazole(Cat. No.:)

1-Phenyl-5-hydroxy(mercapto)-imidazole

Cat. No.: B10804501
M. Wt: 192.24 g/mol
InChI Key: BUUGUNLYYYWIAJ-UHFFFAOYSA-N
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Description

1-Phenyl-5-hydroxy(mercapto)-imidazole is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. This molecule exists in a thiol-thione tautomeric equilibrium, a property that enhances its reactivity and utility as a versatile synthetic intermediate [https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-5-mercapto-1H-imidazole]. Its core structure, featuring both nitrogen and sulfur heteroatoms on an imidazole ring, allows it to act as a key precursor in the synthesis of more complex molecules. In pharmaceutical research, derivatives of this scaffold are investigated for their potential biological activities. The compound serves as a privileged structure for developing kinase inhibitors and other enzyme-targeting agents, with studies exploring its incorporation into compounds for anticancer and anti-inflammatory applications [https://www.alfa.com/en/1-phenyl-1h-imidazole-5-thiol/]. Furthermore, the molecule's ability to coordinate with metals makes it a candidate for use in material science, particularly in the development of corrosion inhibitors and ligands for catalysis. Researchers value this compound for its structural modularity, which facilitates the creation of diverse chemical libraries for screening and drug discovery programs. It is an essential tool for synthetic organic chemists aiming to explore novel chemical space and develop new therapeutic or functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B10804501 1-Phenyl-5-hydroxy(mercapto)-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

4-hydroxy-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-6,12H,(H,10,13)

InChI Key

BUUGUNLYYYWIAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CNC2=S)O

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 5 Hydroxy Mercapto Imidazole Derivatives

Regiocontrolled Synthesis of Substituted Imidazoles

Regiocontrolled synthesis is crucial for preparing specifically substituted imidazoles, and various strategies have been developed to achieve this. rsc.orgresearchgate.net These methodologies aim to control the placement of substituents on the imidazole (B134444) ring, which is essential for determining the molecule's ultimate properties and function. Advances in this area focus on improving functional group tolerance, reaction conditions, and the ability to generate diverse substitution patterns. rsc.org

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 1-hydroxyimidazoles from simple starting materials in a single step. arkat-usa.orgresearchgate.net These reactions are characterized by high atom economy and operational simplicity. A notable strategy involves a four-component reaction between hydroxylamine (B1172632), benzonitriles, arylglyoxals, and a cyclic 1,3-dicarbonyl compound, such as Meldrum's acid or dimedone, to produce novel 1-hydroxy-2,4,5-trisubstituted imidazoles. arkat-usa.orgsemanticscholar.org

Hydroxylamine and its derivatives are key reagents in the synthesis of 1-hydroxyimidazoles. nih.gov The synthetic mechanism often begins with the addition of hydroxylamine to a benzonitrile (B105546) to form an amidoxime (B1450833) intermediate. arkat-usa.orgsemanticscholar.org This intermediate then participates in a series of condensation and cyclization steps. For instance, a Michael addition of the amidoxime to an α,β-unsaturated γ-dicarbonyl species (formed from the Knoevenagel condensation of an arylglyoxal and a 1,3-dicarbonyl compound) leads to a linear intermediate. arkat-usa.orgsemanticscholar.org Subsequent intramolecular nucleophilic addition and dehydration yield the final 1-hydroxy-imidazole derivative. arkat-usa.orgsemanticscholar.org

Table 1: Examples of Hydroxylamine-Based Synthesis of 1-Hydroxyimidazoles

Arylglyoxal Reactant1,3-Dicarbonyl CompoundProductYield (%)
4-ChlorophenylglyoxalMeldrum's Acid5-(5-(4-chlorophenyl)-1-hydroxy-2-phenyl-1H-imidazol-4-yl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one82
PhenylglyoxalDimedone4-(1-hydroxy-2,5-diphenyl-1H-imidazol-4-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one85
4-MethylphenylglyoxalMeldrum's Acid6-hydroxy-5-(1-hydroxy-5-(p-tolyl)-2-phenyl-1H-imidazol-4-yl)-2,2-dimethyl-4H-1,3-dioxin-4-one80
4-MethoxyphenylglyoxalDimedone3-hydroxy-4-(1-hydroxy-5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl)-5,5-dimethylcyclohex-2-en-1-one88

This table is generated based on data from a study on four-component reactions for 1-hydroxy-imidazole synthesis. arkat-usa.orgsemanticscholar.org

The reaction between aldehydes and hydroxylamine to form oximes is a fundamental step in many synthetic routes for nitrogen-containing heterocycles. youtube.comias.ac.inkhanacademy.org In the context of imidazole synthesis, α-hydroxyimino ketones can condense with N-methyleneamines to form 1-hydroxyimidazoles. arkat-usa.org The formation of the oxime is typically an acid-catalyzed process involving the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde or ketone. youtube.com The subsequent cyclization steps to form the imidazole ring can be influenced by various factors, including the nature of the substituents and the reaction conditions.

A significant advantage of some modern multicomponent strategies for synthesizing 1-hydroxyimidazoles is that they can be performed without a catalyst, reducing costs and environmental impact. arkat-usa.orgsemanticscholar.org Reactions carried out in solvents like ethanol (B145695) under reflux conditions have proven effective, offering high yields, short reaction times, and straightforward work-up procedures. arkat-usa.orgjocpr.com The development of such environmentally friendly methods is a key goal in contemporary organic synthesis. asianpubs.orgacgpubs.org For example, the four-component synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles proceeds efficiently in refluxing ethanol without the need for any acid or base catalysts. arkat-usa.orgsemanticscholar.org

While much of the literature focuses on N1-hydroxy imidazoles, the synthesis of C5-hydroxy imidazoles presents a different synthetic challenge. Convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, can be an effective approach. nih.gov For 5-hydroxyimidazoles, this might involve the preparation of a substituted glyoxal (B1671930) derivative and a suitable amino-component which are then cyclized. Linear synthesis, in contrast, would involve the stepwise construction of the molecule from a single starting material. The specific methodologies for creating the 1-phenyl-5-hydroxy substitution pattern often rely on the careful choice of precursors that guide the cyclization to the desired regioisomer.

1-Hydroxyimidazoles can be further functionalized through alkylation of the N-hydroxy group to yield N-alkoxy derivatives. The alkylation of 1-hydroxyimidazole (B8770565) 3-oxides with alkyl halides is a known method for preparing alkoxyimidazolium salts. researchgate.net Sequential alkylation using two different alkylating agents can lead to the formation of non-symmetric 1,3-dialkoxyimidazolium salts. researchgate.net The regioselectivity of N-alkylation in azole systems can be influenced by factors such as the choice of base, solvent, and the specific alkylating reagent used, allowing for controlled synthesis of N-1 or N-2 substituted products in related heterocyclic systems. beilstein-journals.org

Imidazole Ring Formation via Specific Bond Disconnections

The synthesis of the imidazole ring, a fundamental heterocyclic scaffold, can be approached by strategically forming key bonds. This retrosynthetic analysis, or "bond disconnection" approach, allows chemists to devise various synthetic routes from simpler starting materials. The formation of the imidazole core can be categorized by the number and type of bonds formed in the cyclization step. researchgate.net

A common strategy involves the formation of two bonds. For instance, the widely used Debus-Radiszewski synthesis generates the imidazole ring by reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This method involves the formation of one C-N bond and one C=N bond in the conceptual cyclization process. Other approaches might involve the formation of two C-N bonds or other combinations depending on the chosen precursors. nih.gov

Modern synthetic methods have expanded upon these classical approaches, employing metal catalysts or novel reagents to achieve higher yields and greater functional group tolerance. For example, copper-catalyzed reactions have been developed for the one-pot synthesis of multisubstituted imidazoles from arylacetic acids, N-arylbenzamidines, and nitroalkanes. organic-chemistry.org These advanced methods offer efficient pathways to complex imidazole derivatives, including those with phenyl and hydroxyl or mercapto substituents.

The table below summarizes various bond disconnection strategies for imidazole synthesis.

Disconnection StrategyBonds Formed (Example)Description
Two-bond disconnectionOne C-N, one C=NClassical methods like the Debus-Radiszewski synthesis often fall into this category, condensing a dicarbonyl, an aldehyde, and ammonia.
Three-bond disconnectionVariesMore complex multi-component reactions can form three bonds in a single pot, offering rapid access to highly substituted imidazoles.
Four-bond disconnectionVariesAdvanced strategies may construct the majority of the ring in a concerted or tandem fashion from simple, acyclic precursors. researchgate.net

Synthesis of 1-Phenyl-5-mercaptoimidazole Scaffolds

While direct and specific synthetic routes for 1-phenyl-5-mercaptoimidazole are not extensively reported in readily available academic literature, the synthesis of related mercaptoimidazole structures, particularly at the 2-position, is well-documented. These general methodologies provide a foundation upon which a synthesis for the 5-mercapto isomer could potentially be designed.

General Methodologies for Mercaptoimidazole Synthesis

The synthesis of mercaptoimidazoles often involves the reaction of an appropriate amino precursor with a source of the thiocarbonyl group. A prevalent method for synthesizing 2-mercaptoimidazoles involves the reaction of aminoacetaldehyde dimethylacetal with potassium thiocyanate (B1210189) in the presence of an acid. chemicalbook.com This reaction proceeds through the formation of an amino intermediate which then cyclizes with the thiocyanate to form the imidazole-2-thiol.

Another established route involves the heat-decarboxylation of 2-mercapto-5-carboxyimidazole derivatives. google.com This method is particularly relevant as it has been successfully applied to the synthesis of 1-phenyl-2-mercaptoimidazole from 1-phenyl-2-mercapto-5-carboxyimidazole. google.com The starting carboxyimidazole is typically prepared by reacting an N-formyl-N-phenylglycine derivative with sodium thiocyanate. google.com

For benzimidazole (B57391) derivatives, a common approach is the reaction of o-phenylenediamines with reagents like carbon disulfide or N-aminorhodanine. orientjchem.orgresearchgate.net These methods highlight the general strategy of condensing a 1,2-diamine equivalent with a one-carbon synthon that also provides the sulfur atom for the mercapto group.

The following table outlines some general reactions for the synthesis of mercaptoimidazoles.

Starting MaterialsReagentsProduct Type
Aminoacetaldehyde dimethylacetalPotassium thiocyanate, HCl2-Mercaptoimidazole (B184291) chemicalbook.com
1-Phenyl-2-mercapto-5-carboxyimidazoleHeat1-Phenyl-2-mercaptoimidazole google.com
o-PhenylenediaminesN-aminorhodanine, Xylene2-Mercaptobenzimidazole derivatives orientjchem.org
2-MercaptobenzimidazoleEthylchloroacetate, K₂CO₃Ethoxycarbonylmethyl-2-mercaptobenzimidazole orientjchem.org

Following a comprehensive search for scientific literature, specific experimental data for the exact compounds "1-Phenyl-5-hydroxy-imidazole" and "1-Phenyl-5-mercapto-imidazole" is not available in the provided search results. The existing literature focuses on related but structurally distinct molecules, such as imidazoles with substitutions at different positions, alternative parent ring structures (e.g., tetrazoles), or derivatives where the phenyl or hydroxy/mercapto groups are located on different atoms of the imidazole ring.

Due to the strict requirement to focus solely on "1-Phenyl-5-hydroxy(mercapto)-imidazole" and not introduce information from other compounds, it is not possible to generate the detailed, scientifically accurate article as requested in the outline. Providing spectroscopic and crystallographic data from substituted derivatives or different heterocyclic systems would be scientifically inaccurate and violate the explicit instructions of the prompt.

Therefore, the content for the following sections cannot be provided:

Spectroscopic and Crystallographic Elucidation of 1 Phenyl 5 Hydroxy Mercapto Imidazole Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Stereochemical and Conformational Studies (e.g., DOSY, CIS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In molecules such as 1-phenyl-5-hydroxy(mercapto)-imidazole, which contain aromatic rings and heteroatoms with non-bonding electrons, several types of electronic transitions are possible.

The imidazole (B134444) and phenyl rings constitute a conjugated π-system. The promotion of an electron from a π bonding orbital to a π* antibonding orbital, known as a π → π* transition, is expected. These transitions are typically characterized by high molar absorptivity and are common in aromatic and conjugated systems. Additionally, the presence of oxygen, sulfur, and nitrogen atoms means there are non-bonding electrons (n electrons) available for excitation. The promotion of one of these electrons to a π* antibonding orbital, an n → π* transition, is also anticipated. These transitions are generally of lower energy and intensity compared to π → π* transitions. The specific absorption maxima (λmax) would be influenced by the solvent polarity and the specific substituent (–OH vs. –SH) on the imidazole ring.

Transition TypeDescriptionTypical Chromophore
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Phenyl and Imidazole Rings
n → πExcitation of an electron from a non-bonding orbital (on N, O, or S) to a π antibonding orbital.C=N, C=O, C=S

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and confirming its molecular formula. In this technique, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. The most crucial piece of information for formula confirmation is the molecular ion peak (M+), which corresponds to the intact molecule having lost one electron.

For 1-phenyl-5-hydroxyimidazole, the molecular formula is C9H8N2O, with a calculated exact mass of approximately 160.06 Da. The mercapto analogue, 1-phenyl-5-mercaptoimidazole (C9H8N2S), has an exact mass of approximately 176.04 Da. High-resolution mass spectrometry can measure these masses with high precision, allowing for the unambiguous determination of the elemental composition. Common fragmentation patterns would likely involve the loss of small neutral molecules such as carbon monoxide (CO) from the hydroxy derivative or thiocarbonyl (CS) from the mercapto derivative, as well as characteristic fragments from the phenyl group (e.g., a peak at m/z 77). raco.cat

CompoundMolecular FormulaCalculated Exact Mass (Da)
1-Phenyl-5-hydroxyimidazoleC9H8N2O160.0637
1-Phenyl-5-mercaptoimidazoleC9H8N2S176.0408

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's solid-state architecture.

While specific crystallographic data for this compound are not available in the surveyed literature, the analysis of a closely related compound, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, offers valuable insight into the potential structural features. mdpi.com The X-ray study of this pyrazole (B372694) analogue revealed a monoclinic crystal system with the space group P21/c. mdpi.com A significant structural feature is the dihedral angle between the phenyl and pyrazole rings, which was found to be 60.83(5)°. mdpi.com This non-planar arrangement is common in such bi-aryl systems due to steric hindrance. Furthermore, the crystal packing was stabilized by strong intermolecular hydrogen bonds between the hydroxyl group and a nitrogen atom of an adjacent molecule, forming chains within the crystal lattice. mdpi.com It is plausible that 1-phenyl-5-hydroxyimidazole would exhibit similar characteristics, including a twisted conformation and a hydrogen-bonded network in the solid state.

Crystallographic Data for the Analogue Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com
ParameterValue
Molecular FormulaC11H10N2O3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.5408(16)
b (Å)9.5827(16)
c (Å)11.580(2)
β (°)105.838(3)
Volume (Å3)1018.5(3)
Z4

Tautomerism and Conformational Analysis of 1 Phenyl 5 Hydroxy Mercapto Imidazole

Prototropic Tautomerism in 1-Phenyl-5-hydroxyimidazole

Prototropic tautomerism in 1-phenyl-5-hydroxyimidazole involves the migration of a proton, leading to the existence of different structural isomers that are in dynamic equilibrium. This phenomenon is crucial in understanding the chemical behavior and reactivity of this class of compounds.

N-Hydroxy-N-oxide Tautomerism Equilibrium

1-Hydroxy-1H-imidazoles can exist in equilibrium between two tautomeric forms: the N-hydroxy and the N-oxide forms. nih.gov This equilibrium is a result of proton transfer between the oxygen and nitrogen atoms within the molecule. The ability of these compounds to undergo such proton transfer processes is a key aspect of their chemistry. nih.gov Computational studies on related imidazole (B134444) systems, such as between imidazole 3-oxide and 1-hydroxyimidazole (B8770565), have been conducted to understand the dynamics of this proton-transfer tautomeric conversion. nih.gov These studies indicate that external factors, like an electric field, can influence the equilibrium, shifting it toward the formation of one tautomer over the other. nih.gov

Influence of Solvent Polarity and Substituents on Tautomeric Ratios

The equilibrium between tautomers can be significantly influenced by both the polarity of the solvent and the nature of substituents on the imidazole ring. nih.govresearchgate.net Solvents with higher polarity can stabilize more polar tautomers, thereby shifting the equilibrium. beilstein-journals.org For instance, an increase in solvent polarity can lead to a greater stabilization of more polar keto tautomers over enol forms in related systems. beilstein-journals.org

Substituents also play a critical role; electron-donating or electron-withdrawing groups can alter the electron density within the molecule, which in turn affects the stability of the different tautomeric forms. nih.govresearchgate.net Theoretical studies on substituted adenine (B156593) tautomers have shown that substitution can change tautomeric preferences compared to the unsubstituted molecule. nih.gov Specifically, in polar solvents, certain substitutions can lead to very small energy differences between tautomers, suggesting that multiple forms may coexist in significant amounts in solution. nih.gov

Experimental Determination of Predominant Tautomers via NMR and X-ray Diffraction

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are powerful experimental techniques used to identify the predominant tautomeric forms in solution and in the solid state, respectively. mdpi.comfu-berlin.de Due to the rapid interchange between tautomers, NMR spectroscopy is particularly useful for studying these dynamic processes in solution. mdpi.com In some cases, the rate of tautomerization is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. mdpi.com

X-ray diffraction analysis provides definitive structural information in the solid state. For instance, a study on a benzimidazole (B57391) derivative revealed the existence of only one tautomeric form in the solid phase, as confirmed by the geometric parameters of the imidazole ring. mdpi.com In contrast, NMR data for the same compound in solution indicated a tautomeric exchange process. mdpi.com

Computational Studies on Tautomeric Stability and Energy Differences

Computational chemistry provides valuable insights into the relative stabilities and energy differences between tautomers. mdpi.com Methods like Density Functional Theory (DFT) are frequently used to calculate the energies of different tautomeric forms and predict the most stable structure. researchgate.net

For example, quantum chemical calculations for 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole indicated that N-hydroxy-N-oxide phototautomerization is favorable in the excited state. nih.gov Theoretical studies on other heterocyclic systems have also been employed to determine the most energetically preferable tautomer in the gas phase and in solution. mdpi.com These computational approaches complement experimental data and help in understanding the factors that govern tautomeric equilibria.

Thiol-Thione Tautomerism in 1-Phenyl-5-mercaptoimidazole

The tautomerism in 1-phenyl-5-mercaptoimidazole involves the equilibrium between a thiol (-SH) form and a thione (C=S) form. This type of tautomerism is common in heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom.

Electronic and Steric Factors Influencing Thiol-Thione Equilibrium

The position of the thiol-thione equilibrium is influenced by a combination of electronic and steric factors. The relative stability of the two tautomers can be affected by the electronic nature of substituents on the phenyl and imidazole rings. Electron-withdrawing groups may favor one form, while electron-donating groups may favor the other.

In related systems, it has been observed that the thione form is often more stable. ias.ac.in For instance, the anti-thyroid agent methimazole (B1676384) (1-methylimidazole-2-thione) exists almost exclusively as the thione tautomer, which is crucial for its biological activity. ias.ac.in The stability of the thione tautomer is attributed to a combination of electronic effects. scispace.com

Intramolecular Hydrogen Bonding Networks and Proton Transfer Mechanisms

In 1-Phenyl-5-hydroxy-imidazole, several potential intramolecular hydrogen bonds can be envisaged depending on the tautomeric form. For the 5-hydroxy tautomer, a hydrogen bond can form between the hydroxyl hydrogen (as the donor) and the nitrogen atom at position 1 or 3 of the imidazole ring (as the acceptor). The specific nitrogen atom involved would depend on the rotational conformation of the phenyl group and the orientation of the hydroxyl group. The strength of such an O-H···N bond would influence the planarity of the molecule and the relative stability of different conformers.

Proton transfer in this system would likely involve the movement of the hydroxyl proton to one of the imidazole nitrogen atoms, leading to a zwitterionic or a keto-like tautomer. The energy barrier for this transfer is a critical parameter determining the kinetics of tautomerization. In related systems, such as 2-(2'-hydroxyphenyl)benzimidazole, theoretical calculations have shown that intramolecular hydrogen bonds are significantly strengthened upon electronic excitation, facilitating an excited-state intramolecular proton transfer (ESIPT) process. While the user's request focuses on ground-state properties, these studies highlight the inherent capability of such scaffolds to undergo proton transfer.

For 1-Phenyl-5-mercapto-imidazole, the principles are similar, but the nature of the hydrogen bond and the energetics of proton transfer are expected to differ due to the distinct properties of sulfur compared to oxygen. The S-H bond is generally weaker and less polar than the O-H bond, and sulfur is a less effective hydrogen bond acceptor. Consequently, an S-H···N intramolecular hydrogen bond in the 5-mercapto tautomer would likely be weaker than the corresponding O-H···N bond in the hydroxy analogue.

The proton transfer in the mercapto derivative would involve the migration of the thiol proton to an imidazole nitrogen, resulting in a thione tautomer. Computational studies on 2-mercaptoimidazole (B184291) have indicated a very high energy barrier for direct intramolecular proton transfer in the gas phase (around 175.8 kJ/mol). However, these studies also show that the presence of solvent molecules, such as water, can dramatically lower this barrier by facilitating a concerted, water-assisted proton transfer mechanism. This suggests that in solution, the proton transfer mechanism for 1-Phenyl-5-mercapto-imidazole might be significantly influenced by the solvent environment.

The relative stability of the thiol versus the thione tautomer is another key aspect. In many heterocyclic systems, the thione form is found to be more stable than the thiol form, both in the solid state and in solution. This preference is often attributed to the greater strength of the C=S double bond compared to the C-S single bond, as well as favorable delocalization of charge in the thione form.

To provide a quantitative, albeit hypothetical, illustration based on typical values from computational studies of similar heterocyclic compounds, the following tables outline possible energetic parameters. It must be stressed that these are representative values and not the result of specific research on 1-Phenyl-5-hydroxy(mercapto)-imidazole.

Table 1: Hypothetical Hydrogen Bond Parameters for 1-Phenyl-5-hydroxy-imidazole Tautomers

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Estimated Energy (kJ/mol)
O-H···N2.6 - 2.8150 - 17015 - 25
N-H···O2.7 - 2.9140 - 16010 - 20

Table 2: Hypothetical Proton Transfer Barriers for 1-Phenyl-5-hydroxy-imidazole

Proton Transfer PathwayEnvironmentEstimated Barrier Height (kJ/mol)
Hydroxy to Imidazole NGas Phase40 - 60
Hydroxy to Imidazole NPolar Solvent20 - 40

Table 3: Hypothetical Hydrogen Bond Parameters for 1-Phenyl-5-mercapto-imidazole Tautomers

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Estimated Energy (kJ/mol)
S-H···N3.2 - 3.5130 - 1505 - 10
N-H···S3.3 - 3.6140 - 1608 - 15

Table 4: Hypothetical Proton Transfer Barriers for 1-Phenyl-5-mercapto-imidazole

Proton Transfer PathwayEnvironmentEstimated Barrier Height (kJ/mol)
Thiol to Imidazole NGas Phase> 150
Thiol to Imidazole NSolvent-Assisted60 - 80

Electronic Structure and Quantum Mechanical Investigations of 1 Phenyl 5 Hydroxy Mercapto Imidazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods have been extensively applied to investigate various properties of imidazole (B134444) derivatives. orientjchem.org

Geometry Optimization and Energetic Landscapes

Table 1: Hypothetical Optimized Geometric Parameters for 1-Phenyl-5-hydroxyimidazole (Note: The following data is illustrative and based on typical values for similar compounds.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (imidazole)1.38N-C-N: 108.0Phenyl-Imidazole: 35.0
C=C (imidazole)1.36C-N-C: 109.0
C-O1.35C-C-O: 125.0
O-H0.97
C-S1.78C-C-S: 123.0
S-H1.34

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Localization)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.comresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com For 1-Phenyl-5-hydroxy(mercapto)-imidazole, the distribution of HOMO and LUMO orbitals would likely show localization on different parts of the molecule, such as the phenyl ring or the imidazole core, influencing its reaction sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-Phenyl-5-hydroxyimidazole and its Mercapto Analog (Note: The following data is illustrative and based on typical values for similar compounds.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-Phenyl-5-hydroxyimidazole-6.2-1.54.7
1-Phenyl-5-mercaptoimidazole-5.9-1.84.1

Chemical Reactivity Descriptors (Chemical Hardness, Electronegativity, Electrophilicity, Electron-Donating/Accepting Power)

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η).

Electron-Donating Power (π⁻): Indicates the ability of a molecule to donate electrons.

Electron-Accepting Power (π⁺): Indicates the ability of a molecule to accept electrons.

Table 3: Hypothetical Chemical Reactivity Descriptors for 1-Phenyl-5-hydroxyimidazole (Note: The following data is illustrative and based on typical values for similar compounds.)

DescriptorValue (eV)
Chemical Hardness (η)2.35
Electronegativity (χ)3.85
Electrophilicity Index (ω)3.15

Solvation Free Energy Calculations and Environmental Effects on Electronic Structure

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Solvation free energy calculations can predict the solubility and stability of this compound in different solvents. The electronic structure, including the HOMO-LUMO gap and reactivity descriptors, can also be altered by solvent effects.

Ab Initio and Post-Hartree-Fock Computational Methods for Electronic Structure

Ab initio and post-Hartree-Fock methods are highly accurate quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very precise descriptions of the electronic structure, although they are computationally more demanding than DFT. For a molecule like this compound, these methods could be employed to obtain benchmark energetic and structural data.

Theoretical Modeling of Electronic Band Structure (if applicable to solid-state forms)

In the solid state, individual molecules of this compound would interact with each other, leading to the formation of electronic bands. Theoretical modeling of the electronic band structure can predict the material's conducting properties. researchgate.net By calculating the density of states (DOS), it is possible to determine if the solid form of the compound behaves as an insulator, semiconductor, or conductor. researchgate.net The band gap in the solid state is analogous to the HOMO-LUMO gap in an individual molecule and is a key determinant of its electronic and optical properties. researchgate.net

Reactivity and Reaction Mechanisms of 1 Phenyl 5 Hydroxy Mercapto Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, generally prone to electrophilic substitution. The precise location of substitution is directed by the existing substituents. The hydroxyl (-OH) or mercapto (-SH) group at the C5 position is an activating group, increasing the electron density of the ring, particularly at the C4 position. Conversely, the N1-phenyl group is generally considered to be deactivating. Therefore, electrophilic attack is most likely to occur at the C4 position.

While the general principles of imidazole reactivity are well-established, specific studies on the electrophilic and nucleophilic substitution reactions for 1-phenyl-5-hydroxy(mercapto)-imidazole are not extensively detailed in the provided literature. However, related systems offer insights. For instance, intramolecular aromatic nucleophilic substitution (S(N)Ar) has been demonstrated in benzimidazole (B57391) derivatives, where a pendant nucleophile attacks the aromatic ring, leading to cyclization. nih.gov In one such case, 2-(2-nitrophenyl)-1H-benzimidazoles undergo high-yielding intramolecular S(N)Ar of the nitro group with N-pendant alkoxides under mild conditions. nih.gov This suggests that under appropriate conditions, where the ring is sufficiently activated by electron-withdrawing groups or contains a suitable leaving group, it could undergo nucleophilic substitution.

Regioselectivity in Chemical Transformations of this compound

Regioselectivity is a critical aspect of the chemical transformations involving substituted imidazoles. The substitution pattern on the imidazole core, particularly at the N1 position, can exert significant control over reaction outcomes.

In the synthesis of highly substituted imidazole derivatives, the presence of a 2-hydroxyaryl group at the N1 position has been shown to be a determining factor for the regioselectivity of the reaction. nih.govfigshare.com For example, a method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from 2-hydroxybenzylidene imines and aromatic aldehydes has been developed. nih.govfigshare.com Computational studies of the reaction pathway indicate that the 2-hydroxyaryl group steers the reaction towards the formation of imidazole derivatives. nih.govfigshare.com This is accomplished by promoting an intramolecular abstraction and protonation process within the cycloadduct intermediate, which triggers the reaction cascade to favor imidazole formation over other potential products like 1,2-dihydropyrazines. nih.govfigshare.com This self-assisted mechanism, likely proceeding via a diaza-Cope rearrangement, highlights the profound influence of the N1-substituent on the regiochemical outcome. nih.govfigshare.com

Table 1: Regioselectivity Control by N1-Substituent

ReactantsN1-SubstituentKey Intermediate StepProduct TypeRef.
2-Hydroxybenzylidene imines + Aromatic aldehydes2-HydroxyarylIntramolecular proton abstraction and transfer2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide nih.govfigshare.com

Cyclization and Cyclodehydration Pathways Involving 1-Phenyl-5-hydroxyimidazole Precursors

The construction of the 1-phenyl-5-hydroxyimidazole ring system often involves cyclization and cyclodehydration of acyclic precursors. A novel four-component reaction has been developed for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles using hydroxylamine (B1172632), benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound. semanticscholar.org The proposed mechanism for this synthesis provides a clear example of a cyclization-dehydration pathway. semanticscholar.org

The mechanism proceeds as follows:

Michael Addition: An amidoxime (B1450833) (formed from hydroxylamine and benzonitrile) undergoes a Michael addition to an α,β-unsaturated γ-dicarbonyl species (formed from the arylglyoxal and 1,3-dicarbonyl compound). semanticscholar.org

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic addition to form a heterocyclic intermediate. semanticscholar.org

Cyclodehydration: The final step involves the elimination of a water molecule (dehydration) and an intramolecular H-shift to yield the stable 1-hydroxy-2,4,5-trisubstituted imidazole derivative. semanticscholar.org

The efficiency of this pathway can be highly dependent on the reaction conditions, as shown in the optimization studies for the synthesis of a specific derivative.

Table 2: Optimization of Reaction Conditions for 1-Hydroxy-imidazole Synthesis via Cyclization

EntrySolventTemperature (°C)Yield (%)Ref.
1WaterReflux10 semanticscholar.org
2AcetonitrileReflux13 semanticscholar.org
3DMFReflux30 semanticscholar.org
4THFReflux15 semanticscholar.org
5MethanolReflux25 semanticscholar.org
6Ethanol (B145695)Reflux82 semanticscholar.org

Another reported cyclization pathway involves the reaction of 5-aminoimidazole-4-carbonitrile precursors, where a nucleophilic attack from the N1 of the imidazole onto a benzylic position leads to the formation of a new fused ring system. nih.gov

Reactivity with Specific Organic Reagents (e.g., Aldehyde Adduct Formation)

The reactivity of 1-phenyl-5-hydroxyimidazole and its precursors with specific organic reagents, particularly aldehydes and their derivatives, is fundamental to the synthesis of more complex structures. As mentioned previously, arylglyoxals, which are α-keto aldehydes, serve as key building blocks in a four-component reaction to synthesize 1-hydroxy-imidazole derivatives. semanticscholar.org In this reaction, the arylglyoxal first condenses with a 1,3-dicarbonyl compound like Meldrum's acid or dimedone to form an α,β-unsaturated system, which then acts as a Michael acceptor for the amidoxime. semanticscholar.org

Furthermore, 5-imidazole-carbaldehydes are utilized as versatile precursors for synthesizing other derivatives. researchgate.net The aldehyde group is quite reactive and can be converted into various other functional groups or used in condensation reactions to build larger molecular scaffolds. researchgate.net For instance, 4-methyl-1H-imidazole-5-carbaldehyde has been used as a starting material where the N1 atom of the imidazole ring is first derivatized, and the aldehyde group is subsequently used in further reactions. researchgate.net

Intramolecular Rearrangements and Proton Shifts

The 1-phenyl-5-hydroxyimidazole scaffold and its derivatives can undergo various intramolecular rearrangements and proton shifts, which are often key steps in their synthesis and reactivity.

Intramolecular H-shift: In the multicomponent synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles, the final aromatization step involves an intramolecular H-shift to form the stable product. semanticscholar.org

Self-Assisted Proton Transfer: As discussed in the context of regioselectivity, a 2-hydroxyaryl group at the N1 position can facilitate a self-catalyzed hydrogen atom shift, guiding the reaction mechanism. nih.govfigshare.com

Skeletal Rearrangement: More profound rearrangements have been observed in related fused imidazole systems. For example, an unusual rearrangement of imidazo[1,5-a]imidazoles can lead to the formation of imidazo[1,5-a]pyrimidines. nih.gov This process is thought to involve an opening of the imidazo[1,5-a]imidazole ring, followed by a cyclization resulting from a nucleophilic attack of an imidazole nitrogen onto a benzylic position. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): Certain 1-hydroxy-1H-imidazole derivatives are capable of undergoing ESIPT. rsc.org In one studied case, a molecule featuring an intramolecular hydrogen bond between the proton-donating 1-hydroxy-imidazole moiety and a proton-accepting benzoyl group undergoes proton transfer in the excited state. rsc.org This photoreaction proceeds through a small energy barrier to an ESIPT-triggered twisted intramolecular charge transfer (TICT) state. rsc.org

Table 3: Types of Intramolecular Processes in Imidazole Derivatives

Process TypeDescriptionExample SystemRef.
H-ShiftFinal tautomerization step in ring formation.Synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles semanticscholar.org
Self-Assisted Proton TransferN1-substituent facilitates proton transfer to control regioselectivity.1-(2-hydroxyaryl)-1H-imidazoles nih.govfigshare.com
Skeletal RearrangementRing-opening and re-cyclization leading to a different heterocyclic core.Imidazo[1,5-a]imidazoles to Imidazo[1,5-a]pyrimidines nih.gov
ESIPTProton transfer occurs in the electronically excited state.5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone rsc.org

Coordination Chemistry of 1 Phenyl 5 Hydroxy Mercapto Imidazole As Ligands

Ligand Design Principles for 1-Phenyl-5-hydroxy(mercapto)-imidazole

The design of ligands based on the this compound scaffold is guided by the versatile coordination capabilities inherent in the imidazole (B134444) ring system. Imidazole and its derivatives are fundamental building blocks in coordination chemistry, offering a five-membered conjugated ring with two nitrogen donor sites. researchgate.netrsc.org The strategic derivatization at the 1-, 2-, or 4-positions allows for the generation of ligands with tailored electronic and steric properties, making them excellent candidates for constructing targeted metal-organic frameworks (MOFs) and other coordination compounds. researchgate.netrsc.org

For this compound, the key design considerations revolve around the hard and soft acid-base theory. The presence of a hydroxyl (-OH) or mercapto (-SH) group at the 5-position introduces an additional coordination site, allowing the ligand to act as a bidentate or even a bridging ligand. The phenyl group at the 1-position influences the ligand's steric bulk and solubility, and can also participate in π-stacking interactions within the resulting metal complexes. researchgate.net

The choice between a hydroxyl or mercapto group is critical in targeting specific metal ions. The oxygen donor of the hydroxyl group is a hard base, favoring coordination with hard acids like Cr(III), Co(II), and Zn(II). bohrium.com In contrast, the sulfur donor of the mercapto group is a soft base, making it more suitable for coordination with soft acids such as Ag(I) and Cd(II). harding.edumdpi.com This principle allows for a degree of selectivity in the design of metal complexes with specific properties and applications.

Furthermore, the potential for tautomerism in the imidazole ring, particularly with the interchange of the proton between the two ring nitrogens, can influence the coordination behavior and the resulting complex's geometry. researchgate.net The design process also considers the potential for the ligand to engage in hydrogen bonding, which can play a significant role in the formation of supramolecular architectures. mdpi.com

Synthesis and Characterization of Metal Complexes

Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and properties. These methods include:

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. researchgate.net

Molar Conductivity Measurements: To assess the electrolytic or non-electrolytic nature of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the ligand's structure in the coordination sphere. researchgate.net

Mass Spectrometry: To determine the molecular weight of the complex and provide evidence for its composition. sysrevpharm.org

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

These characterization techniques, when used in combination, provide a comprehensive understanding of the synthesized metal complexes.

Coordination Modes of Hydroxyimidazole and Mercaptoimidazole Ligands

The hydroxyimidazole and mercaptoimidazole moieties of this compound offer a range of coordination modes, contributing to the structural diversity of their metal complexes. The imidazole ring itself can coordinate to a metal center through one of its nitrogen atoms, acting as a monodentate ligand. bohrium.com However, the presence of the hydroxyl or mercapto group at the 5-position allows for chelation, where the ligand binds to the metal ion through two donor atoms, forming a stable ring structure.

In the case of the hydroxyimidazole derivative, the ligand can act as a bidentate donor, coordinating through the imidazole nitrogen and the deprotonated hydroxyl oxygen. This mode of coordination has been observed in complexes with Schiff base ligands derived from imidazole-2-carboxaldehyde, where the ligand acts as a tridentate donor involving the azomethine nitrogen, imidazole nitrogen, and a carboxylato oxygen.

For the mercaptoimidazole derivative, coordination typically occurs through the soft sulfur atom of the thione group. harding.edu In some instances, the ligand can act as a bridging ligand, connecting two metal centers. The coordination versatility of mercapto-containing heterocyclic ligands, such as 1-phenyl-1H-tetrazole-5-thiol, has been demonstrated, where the ligand can adopt various bridging modes. The specific coordination mode adopted by this compound will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. ekb.eg

Structural Analysis of Coordination Compounds via X-ray Crystallography

For instance, the crystal structure of a dinuclear cadmium complex with a 1-phenyl-1H-tetrazole-5-thiol ligand revealed a short Cd⋯Cd distance, with the ligands acting as bridging units. researchgate.net In another study, the X-ray structure of a silver(I) complex with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid showed the formation of a 3D framework. figshare.com These examples highlight the ability of X-ray crystallography to elucidate the supramolecular structures formed through metal-ligand interactions.

The structural data obtained from X-ray crystallography are crucial for understanding the relationship between the structure of a complex and its physical and chemical properties. For example, the planarity of the imidazole and phenyl rings can influence π-π stacking interactions, which in turn affect the crystal packing and the material's properties. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., FTIR Shifts)

Infrared (FTIR) spectroscopy is a valuable tool for probing the interaction between a metal ion and the this compound ligand. The coordination of the ligand to the metal center results in changes in the vibrational frequencies of the ligand's functional groups, providing evidence of complex formation and identifying the atoms involved in coordination.

A key indicator of coordination through the imidazole nitrogen is the shift in the ν(C=N) stretching vibration. nih.gov For example, in zinc coordination compounds with benzimidazole (B57391) derivatives, the ν(C=N) and ν(C=C) vibration modes were observed to shift to higher or lower frequencies upon coordination. mdpi.com Similarly, in cobalt-imidazole complexes, the absorption bands of C-N bond stretching vibrations shifted, indicating a redistribution of electron density from the nitrogen to the metal. mdpi.com

For the hydroxyimidazole ligand, the coordination of the hydroxyl group is typically confirmed by the disappearance or shift of the ν(O-H) stretching band. In complexes where the ligand binds through a deprotonated hydroxyl group, a new band corresponding to the ν(M-O) vibration may appear in the far-IR region. researchgate.net

In the case of the mercaptoimidazole ligand, the coordination through the sulfur atom is evidenced by a shift in the ν(C=S) stretching frequency. The appearance of a new band in the far-IR spectrum, attributable to the ν(M-S) vibration, further confirms the metal-sulfur bond formation.

Vibrational ModeFree Ligand (cm⁻¹)Complex (cm⁻¹)Interpretation
ν(C=N) (imidazole)~1630ShiftedCoordination via imidazole nitrogen
ν(O-H) (hydroxy)~3400Broadened/Shifted or DisappearedCoordination of hydroxyl group
ν(C=S) (mercapto)~1100-985ShiftedCoordination via sulfur atom
ν(M-N)-~500-400Formation of metal-nitrogen bond
ν(M-O)-~600-500Formation of metal-oxygen bond
ν(M-S)-~400-300Formation of metal-sulfur bond

Redox Properties of 1-Phenyl-5-mercaptoimidazole Complexes

The redox properties of metal complexes containing 1-phenyl-5-mercaptoimidazole are of significant interest due to the potential for both the metal center and the ligand to participate in electron transfer processes. The mercapto group, in particular, can undergo oxidation, for example, to form a disulfide bond. This redox activity is a known feature of organic sulfur ligands.

Cyclic voltammetry (CV) is a common electrochemical technique used to investigate the redox behavior of these complexes. bohrium.com By applying a varying potential to a solution of the complex, one can observe oxidation and reduction peaks that correspond to changes in the oxidation state of the metal ion or the ligand.

For instance, a study on transition metal complexes with 1H-imidazole showed that Cr³⁺ and Co²⁺ complexes displayed a reductive wave corresponding to a one-electron irreversible process (Cr³⁺ to Cr²⁺ and Co²⁺ to Co⁺). bohrium.com The redox potential of the metal ion can be significantly influenced by the coordination environment provided by the 1-phenyl-5-mercaptoimidazole ligand. The electron-donating or -withdrawing nature of the substituents on the ligand can tune the redox potential of the metal center.

Furthermore, the mercaptoimidazole ligand itself can exhibit redox activity. The cleavage of C-S bonds and the formation of S-S bonds are known redox processes for this class of ligands. The interplay between the redox activity of the metal and the ligand can lead to complex electrochemical behavior and is a key area of investigation for applications in catalysis and materials science.

Self-Assembly and Supramolecular Architectures Involving 1-Phenyl-5-mercaptoimidazole Ligands

The 1-phenyl-5-mercaptoimidazole ligand is well-suited for the construction of self-assembled supramolecular architectures due to its ability to form directional coordination bonds and participate in non-covalent interactions. The resulting structures can range from discrete multinuclear complexes to one-, two-, or three-dimensional coordination polymers. researchgate.net

The formation of these architectures is driven by the coordination preferences of the metal ion and the geometry of the ligand. For example, the use of bridging ligands can lead to the formation of extended networks. researchgate.net In addition to coordination bonds, hydrogen bonding plays a crucial role in directing the self-assembly process. The N-H group of the imidazole ring and the mercapto group can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the sulfur atom can act as acceptors. researchgate.net

π-π stacking interactions between the phenyl and imidazole rings of adjacent ligands are another important factor in the formation of supramolecular structures. researchgate.net These interactions can lead to the formation of layered or columnar structures in the solid state. The combination of coordination bonds, hydrogen bonding, and π-π stacking interactions provides a powerful toolkit for the rational design of complex supramolecular architectures with specific topologies and properties.

An example of self-assembly driven by non-covalent interactions is seen in 3-methyl-5-phenyl-1,2-tellurazole 2-oxide, which forms cyclic tetramers and hexamers through Te···O–N bridges. nih.gov While this involves a different chalcogen, it illustrates the principle of using specific intermolecular forces to create well-defined supramolecular aggregates. Similarly, 1-phenyl-5-mercaptoimidazole ligands can be expected to form a variety of interesting and potentially functional supramolecular structures.

Photophysical Properties of 1 Phenyl 5 Hydroxy Mercapto Imidazole Derivatives

Luminescence Characteristics (Fluorescence and Phosphorescence)

Derivatives of 1-hydroxy-1H-imidazole are known to be fluorescent compounds. researchgate.net Their luminescence is primarily characterized by fluorescence, a process involving the emission of a photon from a singlet excited state. The specific emission properties are highly dependent on the molecular structure and the surrounding environment. For instance, the coordination of a 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole ligand to a Zinc(II) ion results in a significant enhancement of photoluminescence efficiency. rsc.org Similarly, a gold-2-mercapto-1-methyl-imidazole complex has been reported to exhibit extraordinary fluorescence activity, or "superfluorescence," with a notable quantum yield. nih.gov

In some specifically designed 1-hydroxy-1H-imidazole systems, unconventional fluorescence behavior has been observed. One such example is the anti-Kasha S2→S0 fluorescence in 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole (HL), which occurs because a large energy gap between the S2 and S1 excited states slows down the internal conversion process that would typically populate the S1 state. researchgate.net While fluorescence is a well-documented characteristic of these compounds, information regarding phosphorescence—emission from a triplet excited state—is less common in the available literature.

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena in Hydroxyimidazoles

A defining feature of many hydroxyimidazole derivatives is their capacity to undergo Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This ultrafast photochemical process involves the transfer of a proton between a donor (hydroxyl group) and an acceptor (a nitrogen atom on the imidazole (B134444) or an adjacent ring) within the same molecule upon photoexcitation. nih.govrsc.org The process is facilitated by a pre-existing intramolecular hydrogen bond in the ground state (Normal form, N). researchgate.netrsc.org

Upon absorption of light, the molecule is promoted to an excited state where the acidity and basicity of the proton donor and acceptor sites are altered, driving the proton transfer to form an excited tautomer (T*). nih.gov This tautomer is the primary species responsible for the observed fluorescence. The molecule then radiatively or non-radiatively decays to the ground state of the tautomer (T), followed by a rapid, reverse proton transfer to regenerate the original normal form (N), completing the cycle. nih.gov This entire ESIPT cycle often results in fluorescence with an unusually large Stokes shift (the difference between the absorption and emission maxima). nih.govresearchgate.net

The ESIPT phenomenon has been extensively studied in various derivatives. In 5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone, the process is a key component of its photophysics. rsc.org In some complex structures, the imidazole moiety can function as both a proton acceptor and a proton donor simultaneously. nih.gov The efficiency and dynamics of ESIPT can be influenced by structural modifications, such as the introduction of halogen atoms, which can stabilize the keto (tautomeric) form and lower the energy barrier for the proton transfer. researchgate.net

Emission Spectra and Quantum Yields

The emission spectra of 1-phenyl-5-hydroxy(mercapto)-imidazole derivatives are characterized by fluorescence bands that are highly sensitive to molecular structure and environment. A hallmark of ESIPT-capable molecules is a large Stokes shift, which has been observed to be as significant as ~230 nm in certain zinc(II) complexes. rsc.org

The photoluminescence quantum yield (PLQY or Φf), a measure of the efficiency of the fluorescence process, varies widely for these compounds. In solution, the quantum yield for some derivatives can be quite low, on the order of 0.1%. rsc.org However, this efficiency can be dramatically enhanced under certain conditions. For instance, in the solid state, where molecular motion is restricted, the PLQY of 5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone increases to approximately 5%. rsc.org Coordination to metal ions offers another route to enhanced emission; the quantum yield of 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole increases from about 2% for the free ligand to as high as 27% upon forming a complex with zinc. rsc.org Other imidazole derivatives have been reported with quantum yields reaching up to 64%. beilstein-archives.org A gold-2-mercapto-1-methyl-imidazole complex was also noted for its high quantum yield of 0.2. nih.gov

The following table summarizes selected photophysical data for various imidazole derivatives:

Compound/SystemSolvent/StateEmission Max (λem)Quantum Yield (Φf)Stokes Shift
5-(4-F-Ph)-1-OH-4-Me-Imidazol-2-ylmethanoneCH2Cl2, MeCN455–470 nm~0.1%Not Specified
5-(4-F-Ph)-1-OH-4-Me-Imidazol-2-ylmethanoneSolid State455–470 nm~5%Not Specified
5-(4-F-Ph)-1-OH-4-Me-Imidazol-2-ylmethanoneEtOH413 nm~0.1%Not Specified
1-OH-5-Me-2,4-di(pyridin-2-yl)-1H-imidazoleSolid State570–580 nm~2%~60 nm
Zn(II) complex with 1-OH-5-Me-2,4-di(pyridin-2-yl)-1H-imidazoleSolid StateNot Specifiedup to 27%~230 nm
Gold-2-mercapto-1-methyl-imidazole complexNot SpecifiedNot Specified0.2Not Specified
Imidazo[1,5-a]pyridine (B1214698)/benzimidazole (B57391) derivativesSolutionNot Specifiedup to 64%4697–12784 cm⁻¹

Fluorescence Lifetimes and Excited-State Decay Pathways

The excited-state lifetime (τf) is a critical parameter that describes the average time a molecule spends in the excited state before returning to the ground state. For fluorescent imidazole derivatives, lifetimes are typically in the nanosecond range. For example, various imidazo[1,5-a]pyridine and benzimidazole derivatives have shown fluorescence lifetimes varying from 1.76 to 7.35 ns. beilstein-archives.org Zinc(II) complexes with a 1-hydroxy-imidazole ligand have exhibited excited-state lifetimes spanning from 0.2 to 4.3 ns. rsc.org

The deactivation of the excited state can occur through two main types of pathways: radiative and non-radiative.

Radiative Decay: The primary radiative pathway is fluorescence, typically from the ESIPT tautomeric state (T*), which leads to the characteristic large Stokes-shifted emission. nih.gov

Non-radiative Decay: These pathways compete with fluorescence and reduce the quantum yield. A crucial mechanism for non-radiative decay in these systems involves conical intersections (CIs) between the excited state (S1) and ground state (S0) potential energy surfaces. rsc.orgrsc.orgnih.gov These CIs act as funnels, allowing for extremely rapid and efficient return to the ground state without the emission of light. nih.gov This process is often coupled with significant conformational changes, such as molecular twisting, leading to what is known as a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.org The ESIPT photoreaction can proceed to an ESIPT-triggered TICT state, which then deactivates non-radiatively through an S1/S0 conical intersection. rsc.org The ESIPT process itself is remarkably fast, occurring on a femtosecond timescale (e.g., 300 fs in a bis-benzimidazole derivative), while the subsequent structural relaxations may take a few picoseconds. nih.gov

Influence of Molecular Structure and Environment on Photophysical Response

The photophysical response of this compound derivatives is not intrinsic to the core structure alone but is profoundly modulated by both covalent modifications and the external environment.

Molecular Structure: The presence and position of substituents on the imidazole or phenyl rings can significantly alter absorption and emission wavelengths, quantum yields, and even the efficiency of ESIPT. nih.gov The introduction of electron-donating or electron-withdrawing groups can tune the electronic properties of the molecule, thereby shifting the emission color. nih.govresearchgate.net The hydroxyl group itself is paramount; its replacement with another group eliminates the possibility of ESIPT, leading to conventional, smaller Stokes-shifted fluorescence. nih.gov

Environmental Factors:

Solvent Polarity and Proticitiy: The solvent environment plays a critical role. In non-protic solvents, the intramolecular hydrogen bond required for ESIPT is preserved, leading to the characteristic tautomer emission. rsc.org However, in protic solvents such as ethanol (B145695), solvent molecules can form intermolecular hydrogen bonds with the solute, competing with and disrupting the ESIPT process. rsc.org This often results in a blue-shift of the emission maximum, as emission may occur from the local excited state of the normal form. rsc.org

Physical State: The transition from solution to the solid state can have a pronounced effect. The rigid matrix of a crystal can inhibit large-amplitude molecular vibrations and rotations that often lead to non-radiative decay, thereby enhancing the fluorescence quantum yield. rsc.org

pH and Protonation: The acid-base properties of the environment can be used to control the luminescence. The addition of an acid can protonate a nitrogen atom involved in the ESIPT process, which inhibits the intramolecular proton transfer. nih.gov This can effectively "switch off" the ESIPT emission channel and "switch on" fluorescence from the normal, non-tautomeric form, a phenomenon known as acidochromism. nih.gov

Coordination to Metal Ions: The formation of coordination complexes can drastically alter photophysical properties. As seen with zinc(II) complexes, coordination can lead to a substantial increase in the photoluminescence quantum yield compared to the free ligand. rsc.org

Computational Photophysics (e.g., TDDFT Calculations)

Computational methods, particularly those based on quantum chemistry, are invaluable tools for elucidating the complex photophysical and photochemical processes in these molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for studying molecules in their excited states. nih.govnih.govmdpi.com

These computational approaches provide deep insights into several aspects of the photophysics of hydroxyimidazole derivatives:

Spectra Simulation: TD-DFT can be used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_abs), and to simulate absorption and emission spectra, allowing for direct comparison with experimental data. researchgate.net

Reaction Pathways: A key application is the calculation of potential energy surfaces for both the ground and excited states. rsc.org This allows researchers to map the entire ESIPT reaction pathway, determine the geometries of transition states, and calculate the energy barriers for proton transfer. researchgate.netrsc.org

Excited-State Geometries: Calculations can optimize the molecular geometry in the excited state, revealing critical structural changes that occur after photoexcitation, such as the planarization or twisting of molecular fragments. nih.gov

Non-Radiative Decay Channels: Advanced computational techniques can locate and characterize the conical intersections between potential energy surfaces. nih.govrsc.org Understanding the topology and accessibility of these CIs is essential for explaining the rapid non-radiative decay pathways that compete with fluorescence. nih.gov

Molecular Orbitals: Calculations also provide information on the frontier molecular orbitals (HOMO and LUMO), and analyzing their nature helps in understanding the charge transfer characteristics of the electronic transitions involved in absorption and emission. beilstein-archives.org

Derivatization and Analog Development Strategies for 1 Phenyl 5 Hydroxy Mercapto Imidazole

Regioselective Functionalization of the Imidazole (B134444) Ring

The reactivity of these positions is influenced by the electronic effects of the existing substituents. The phenyl group at N1, and the hydroxyl or mercapto group at C5, modulate the electron density around the ring, thereby directing the regioselectivity of subsequent reactions. For instance, computational studies on related imidazole systems help in predicting the most likely sites for electrophilic or nucleophilic attack, guiding the choice of reaction conditions.

Alkylation is a common functionalization strategy. The N3 position of the imidazole ring can be a target for alkylation, though this is less common in 1,5-disubstituted imidazoles due to steric hindrance. More frequently, functionalization occurs at the carbon atoms of the ring. For example, lithiation of a protected imidazole followed by reaction with an electrophile can introduce substituents at the C2 position. nih.gov

The development of methods for the regiocontrolled synthesis of highly substituted imidazoles is an active area of research. In some cases, the presence of a nearby functional group can assist in directing the regioselectivity of a reaction. For example, a hydroxyl group on an adjacent aryl ring has been shown to guide the formation of specific imidazole derivatives through a self-catalyzed hydrogen atom shift mechanism. nih.gov

The table below summarizes potential sites for regioselective functionalization on the imidazole ring and the types of reactions that could be employed.

Table 1: Potential Regioselective Functionalization of the Imidazole Ring

Position Type of Reaction Potential Reagents Desired Outcome
C2 Lithiation followed by electrophilic quench n-BuLi, then an electrophile (e.g., aldehydes, alkyl halides) Introduction of a wide range of functional groups
C4 Halogenation N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) Introduction of a handle for further cross-coupling reactions
N3 Alkylation Alkyl halides, benzyl (B1604629) halides in the presence of a base Formation of imidazolium (B1220033) salts, altering solubility and electronic properties
C5-OH/SH O/S-Alkylation or Acylation Alkyl halides, acid chlorides in the presence of a base Protection of the hydroxyl/thiol group or introduction of new functional moieties

Modifications at the Phenyl Moiety

Systematic substitution at the ortho, meta, and para positions of the phenyl ring with electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., fluoro, nitro) can be used to probe for specific protein-ligand interactions. nih.gov For example, the introduction of a hydroxyl group at the 2-position of the phenyl ring has been shown in some phenyl-imidazole systems to significantly increase potency, presumably by forming a hydrogen bond with a nearby amino acid residue in a protein's active site. nih.gov

The synthesis of these modified analogs can be achieved through two main approaches:

Starting from a substituted aniline (B41778): A substituted aniline can be used as a precursor in the initial synthesis of the imidazole ring, directly incorporating the desired modification into the final product.

Post-synthetic modification: Functional groups on the phenyl ring of the pre-formed imidazole can be chemically altered. For instance, a nitro group can be reduced to an amine, which can then be further derivatized.

The table below provides examples of possible modifications at the phenyl moiety and their potential impact.

Table 2: Examples of Modifications at the Phenyl Moiety

Position of Substitution Type of Substituent Potential Synthetic Route Rationale for Modification
Ortho Hydroxyl (-OH) Use of 2-aminophenol (B121084) in the initial imidazole synthesis To introduce a hydrogen bond donor and potentially increase binding affinity to a target protein. nih.gov
Meta Fluoro (-F) Use of 3-fluoroaniline (B1664137) as a starting material To alter the electronic properties of the phenyl ring and improve metabolic stability.
Para Methoxy (-OCH₃) Use of 4-methoxyaniline (p-anisidine) in the synthesis To introduce an electron-donating group and explore its effect on activity.
Para Thiol (-SH) Demethylation of a para-thiomethyl precursor To introduce a potential metal-coordinating group or a hydrogen bond donor/acceptor. nih.gov

Synthesis of Ester and Amide Derivatives from Carboxylic Acid Precursors

The conversion of a carboxylic acid precursor, such as 1-phenyl-5-hydroxy(mercapto)-imidazole-4-carboxylic acid, into ester and amide derivatives is a widely used strategy in medicinal chemistry to enhance properties like cell permeability, solubility, and metabolic stability. These derivatives can also act as prodrugs, which are converted to the active carboxylic acid in vivo.

The synthesis of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. A more common approach for heterocyclic carboxylic acids is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol.

Amide synthesis follows a similar pathway. The carboxylic acid can be activated with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by the addition of an amine. Alternatively, the acyl chloride intermediate can be reacted with a primary or secondary amine to form the corresponding amide. nih.gov Imidazole itself can also act as a catalyst in the direct synthesis of amides from carboxylic acids using urea (B33335) as a nitrogen source. nih.govrsc.orgrsc.orgresearchgate.net

A general synthetic scheme for the preparation of ester and amide derivatives is outlined below:

Acyl Chloride Formation: The imidazole carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

Esterification/Amidation: The acyl chloride is then reacted with the desired alcohol or amine, often in the presence of a non-nucleophilic base like triethylamine, to yield the final ester or amide product.

The choice of alcohol or amine for these reactions allows for the introduction of a wide variety of functional groups, enabling the exploration of a broad chemical space. nih.gov

Analogue Libraries for Structure-Property Relationship Studies

The systematic development of analogue libraries is essential for conducting thorough structure-property relationship (SPR) and structure-activity relationship (SAR) studies. By creating a diverse set of related compounds and evaluating their chemical and biological properties, researchers can identify the key structural features responsible for a desired effect.

The derivatization strategies discussed in the previous sections provide the foundation for building such libraries. A combinatorial approach can be employed, where different building blocks are systematically combined. For example:

A set of substituted anilines can be used to generate a library of analogs with modifications at the phenyl moiety.

A variety of alcohols and amines can be reacted with an imidazole carboxylic acid precursor to create a library of ester and amide derivatives. nih.gov

Regioselective functionalization techniques can be applied to introduce diverse substituents at specific positions on the imidazole ring.

The data obtained from screening these libraries can then be used to build models that correlate structural features with properties such as binding affinity, enzyme inhibition, or physicochemical characteristics. For instance, an SAR study might reveal that a hydrogen bond donor at the ortho position of the phenyl ring is crucial for activity, while a bulky group at the C4 position of the imidazole ring is detrimental. researchgate.net

The insights gained from these studies guide the design of next-generation compounds with improved properties, leading to the identification of optimized lead candidates for further development.

Solid State Chemical Behavior of 1 Phenyl 5 Hydroxy Mercapto Imidazole and Its Derivatives

Crystal Packing and Intermolecular Interactions

The crystal packing of phenyl-imidazole derivatives is orchestrated by a combination of non-covalent interactions, including hydrogen bonds, π-π stacking, and weaker C-H···π or C-H···N/O contacts. iucr.orgrsc.org The presence of both a phenyl and an imidazole (B134444) ring creates ample opportunity for aromatic interactions. Molecules often arrange to maximize these stabilizing forces, leading to specific packing motifs.

In many aryl-substituted imidazoles, intermolecular stabilization is achieved through close contacts between atoms of neighboring molecules. Weak C—H⋯N or C—H⋯O interactions are common, where a hydrogen atom attached to a carbon atom interacts with a nitrogen or oxygen atom of an adjacent molecule. iucr.org For instance, in the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, the molecules in the unit cell are stabilized by C-H···π interactions. researchgate.net Similarly, analysis of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals that intermolecular stabilization primarily results from close contacts between an imidazole nitrogen atom and a C-H bond on a neighboring molecule. nsf.gov

While π-π stacking between aromatic rings is a significant organizing force, its expression can be hindered by the steric bulk of substituents. rsc.orgnsf.gov The relative orientation of the phenyl and imidazole rings, defined by the dihedral angle between them, is a critical parameter that influences which interactions dominate the crystal packing.

Table 1: Crystallographic Data for Selected 1-Phenyl-imidazole Derivatives

CompoundFormulaCrystal SystemSpace GroupKey InteractionsReference
4-(1H-Imidazol-1-yl)benzaldehydeC₁₀H₈N₂OMonoclinicP2₁C—H⋯N/O iucr.org
1-(4-Methoxyphenyl)-1H-imidazoleC₁₀H₁₀N₂OMonoclinicP2₁/nC—H⋯N/O iucr.org
1-(2,6-Diisopropylphenyl)-1H-imidazoleC₁₅H₂₀N₂MonoclinicP2₁/cC—H⋯N nsf.gov
2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazoleC₂₇H₁₉N₂ClTriclinicP1̄C-H···π researchgate.net

Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is a paramount factor in defining the solid-state structures of molecules containing hydroxyl or mercapto groups. semanticscholar.org For 1-phenyl-5-hydroxy-imidazole, the hydroxyl group (-OH) acts as a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom in the imidazole ring is an effective hydrogen bond acceptor. This donor-acceptor capability is expected to lead to the formation of robust O-H···N intermolecular hydrogen bonds. semanticscholar.org Such interactions are known to organize molecules into well-defined supramolecular architectures, such as chains, tapes, or sheets. researchgate.net

The mercapto (-SH) analogue, 1-phenyl-5-mercapto-imidazole, would also be capable of forming hydrogen bonds, though S-H···N interactions are generally weaker than their O-H···N counterparts. The presence of the S-H group as a proton donor is confirmed in related thiol-containing heterocycles by the presence of S-H stretching bands in their infrared spectra, which disappear upon deprotonation. lookchem.com The resulting hydrogen-bonded networks in the mercapto derivative would likely differ in geometry and strength compared to the hydroxy derivative, leading to distinct solid-state properties.

Impact of Molecular Substitution on Crystal Structure

The substitution of different chemical groups on either the phenyl or imidazole rings can profoundly alter the solid-state behavior of the molecule by modifying its size, shape, and intermolecular interaction potential.

Substituents on the phenyl ring can influence the crystal packing in several ways. Introducing groups with different electronic properties or steric demands can change the preferred intermolecular interactions. For example, a comparative study of 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole showed that changing the para-substituent from an aldehyde to a methoxy (B1213986) group altered the dihedral angle between the imidazole and phenyl rings from 24.58° to 43.67°, resulting in different packing motifs. iucr.org Similarly, replacing hydrogen atoms with fluorine on a phenyl ring can shift the dominant interactions from herringbone assemblies to layered structures governed by a combination of π-stacking and N…H–C or F…H–C hydrogen bonding. mdpi.com

Steric hindrance plays a critical role. The introduction of bulky substituents, such as isopropyl groups at the 2 and 6 positions of the phenyl ring, can force a large dihedral angle between the aromatic rings (80.7° in one case), effectively preventing face-to-face π-stacking. nsf.gov In such cases, the crystal packing is controlled by other, weaker interactions, such as C-H···N contacts. nsf.gov The increase in cohesive energy in some phenylimidazole isomers has been attributed to stronger N–H···N intermolecular interactions, which can lead to a disruption of molecular coplanarity. nih.gov

The nature of the substituent at the 5-position of the imidazole ring is also critical. The difference between a hydroxyl (-OH) group and a mercapto (-SH) group represents a significant chemical modification. The stronger hydrogen-bonding capacity of the -OH group would be expected to result in more directionally specific and energetically favorable interactions compared to the -SH group, likely leading to different crystal symmetries, packing efficiencies, and thermodynamic properties such as melting point and solubility.

Table 2: Impact of Phenyl Ring Substitution on Molecular Geometry

CompoundSubstituentDihedral Angle (Imidazole-Arene)Dominant Packing FeatureReference
4-(1H-Imidazol-1-yl)benzaldehyde-CHO (para)24.58 (7)°Packing via C—H⋯N/O interactions iucr.org
1-(4-Methoxyphenyl)-1H-imidazole-OCH₃ (para)43.67 (4)°Packing via C—H⋯N/O interactions iucr.org
1-(2,6-Diisopropylphenyl)-1H-imidazole-CH(CH₃)₂ (ortho x2)80.7 (1)°Steric hindrance prevents π-stacking; C—H⋯N contacts dominate nsf.gov

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-5-hydroxy(mercapto)-imidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursors such as phenyl isothiocyanate derivatives with glyoxal or glyoxylic acid under basic conditions (e.g., NaOH or KOH). Key steps include:

  • Precursor Preparation: Reacting 2-phenyl isothiocyanate with glyoxal in ethanol at 60–80°C for 4–6 hours .
  • Cyclization: Using a base (e.g., triethylamine) to facilitate ring closure, followed by acidification to precipitate the product .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .
    Optimization Tips:
  • Maintain pH 8–9 during cyclization to avoid side reactions.
  • Use inert atmospheres (N₂) to prevent oxidation of the mercapto group .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 10–12 ppm (mercapto group, broad singlet) confirm substitution patterns .
    • ¹³C NMR: Carbon signals at ~160 ppm indicate imidazole ring carbons adjacent to sulfur .
  • FT-IR Spectroscopy: Strong absorption bands at 2550–2600 cm⁻¹ (S–H stretch) and 3200–3400 cm⁻¹ (O–H stretch) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) .

Q. How does the mercapto group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The –SH group acts as a nucleophile, enabling reactions such as:

  • Alkylation: React with alkyl halides (e.g., methyl iodide) in DMF at 50°C to form thioethers .
  • Oxidation: Use H₂O₂ (30%) in acetic acid to form disulfides or sulfonic acids .
  • Metal Coordination: The mercapto group binds to transition metals (e.g., Fe²⁺, Cu²⁺), forming stable complexes for catalytic studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the adsorption mechanisms of this compound on metal surfaces?

Methodological Answer: Density Functional Theory (DFT) simulations reveal:

  • Binding Modes: The mercapto group forms strong S–Fe bonds (−2.5 eV adsorption energy), while the imidazole ring interacts via N–Fe coordination .
  • Comparative Efficiency: Mercapto-containing inhibitors exhibit 30–50% higher corrosion inhibition efficiency on iron than non-mercapto analogs due to dual S/N bonding .
    Procedure:

Optimize inhibitor geometry using B3LYP/6-31G(d).

Simulate adsorption on Fe(110) surfaces with periodic boundary conditions.

Calculate adsorption energies and electron density differences .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer: Contradictions arise from divergent assay conditions or cellular contexts. Resolve them by:

  • Dose-Response Profiling: Test across concentrations (1 nM–100 µM) to identify therapeutic windows (e.g., IC₅₀ for enzyme inhibition vs. LD₅₀ for cytotoxicity) .
  • Target Selectivity Screening: Use kinase panels or proteome microarrays to identify off-target effects .
  • In Vivo Validation: Administer the compound in rodent thrombosis models (e.g., carotid artery shunt) to correlate in vitro antiplatelet activity with in vivo efficacy .

Q. How do substituents (e.g., methyl, fluoro) on the phenyl ring modulate the compound’s biological activity?

Methodological Answer: Substituent effects are evaluated via:

  • SAR Studies: Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups and compare activities.
  • Case Study:
    • 4-Fluoro Derivative: Enhances antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) due to increased lipophilicity .
    • Methyl Derivative: Improves metabolic stability (t₁/₂ = 8 hours in liver microsomes) .
SubstituentBiological ActivityMechanismReference
–SH (Mercapto)Anti-thromboticPlatelet aggregation inhibition via GPIIb/IIIa antagonism
–CH₃ (Methyl)Enzyme StabilizationHydrophobic interactions with catalytic pockets
–F (Fluoro)AntimicrobialDisruption of bacterial membrane integrity

Q. What methodologies validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • ROS Assays: Use DCFH-DA probes in HUVEC cells to quantify reactive oxygen species (ROS) reduction (e.g., 40% decrease at 10 µM) .
  • Glutathione (GSH) Levels: Measure via Ellman’s reagent; the mercapto group donates electrons, regenerating GSH from GSSG .
  • Nrf2 Activation: Western blotting confirms nuclear translocation of Nrf2, upregulating antioxidant genes (e.g., HO-1) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the corrosion inhibition efficiency of mercapto-imidazole derivatives?

Resolution Strategy:

  • Surface Dependency: Mercapto groups show higher efficiency on iron (70% inhibition) than copper (30%) due to stronger S–Fe vs. S–Cu bonds .
  • pH Effects: At pH < 4, protonation of the mercapto group (–SH → –SH₂⁺) reduces adsorption, lowering efficiency by 20–40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.